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molecular formula C16H16O2 B6397399 2-(3,5-Dimethylphenyl)-6-methylbenzoic acid CAS No. 937377-94-1

2-(3,5-Dimethylphenyl)-6-methylbenzoic acid

Cat. No. B6397399
M. Wt: 240.30 g/mol
InChI Key: BMIDMUHVTKXWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618328B2

Procedure details

The aldehyde 51 (2.75 g, 11.5 mmol) was dissolved in acetonitrile (18 ml, technical grade). NaH2PO4 (0.453 g, dissolved in 5.5 ml H2O) and H2O2 (1.93 ml of a 30% solution) was added. The reaction mixture was cooled to 0° C. (with ice/water) and NaClO2 (2.2 g, dissolved in 19 ml water) was added within 60 min via a syringe. The solution was allowed to warm to ambient temperature and was stirred for additional 3.5 h. Then Na2SO3 (100 mg) was added, stirred for 5 min. After treatment with HCl (50 ml of a 10% solution) the reaction mixture was extracted with ether (3×75 ml). The combined organic phase was extracted with NaOH (4×75 ml, 1 N). The combined NaOH layers were acidified with HCl to pH 1 and extracted again with Et2O. The combined organic layers were dried over MgSO4 and the volatiles removed in vacuo to afford 52 (2.95 g, quant.) as a colorless oil. The product was used without any further purification.
Name
aldehyde
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]2[CH:13]=[C:12]([CH3:14])[CH:11]=[C:10]([CH3:15])[CH:9]=2)[C:3]=1[CH:16]=[O:17].OO.[O-:20]Cl=O.[Na+]>C(#N)C.[O-]S([O-])=O.[Na+].[Na+]>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]2[CH:9]=[C:10]([CH3:15])[CH:11]=[C:12]([CH3:14])[CH:13]=2)[C:3]=1[C:16]([OH:20])=[O:17] |f:2.3,5.6.7|

Inputs

Step One
Name
aldehyde
Quantity
2.75 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C1=CC(=CC(=C1)C)C)C=O
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
NaH2PO4
Quantity
5.5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
19 mL
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for additional 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added within 60 min via a syringe
Duration
60 min
STIRRING
Type
STIRRING
Details
stirred for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
After treatment with HCl (50 ml of a 10% solution) the reaction mixture was extracted with ether (3×75 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic phase was extracted with NaOH (4×75 ml, 1 N)
EXTRACTION
Type
EXTRACTION
Details
extracted again with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C1=CC(=CC(=C1)C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: CALCULATEDPERCENTYIELD 106.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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